molecular formula C17H20N2O2 B13418980 10-Methoxyelymoclavine

10-Methoxyelymoclavine

Cat. No.: B13418980
M. Wt: 284.35 g/mol
InChI Key: XFVXVJZNBUKGMU-WBVHZDCISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Methoxyelymoclavine is a semi-synthetic ergoline alkaloid derived from elymoclavine, a naturally occurring compound in the Claviceps genus. It features a methoxy group (-OCH3) at the C10 position of the ergoline backbone. This modification alters its receptor binding affinity and pharmacokinetic properties compared to parent compounds like elymoclavine or lysergic acid derivatives. Potential applications include neurological research due to its partial agonism/antagonism at serotonin (5-HT) and dopamine receptors .

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

[(6aR,10aS)-10a-methoxy-7-methyl-4,6,6a,8-tetrahydroindolo[4,3-fg]quinolin-9-yl]methanol

InChI

InChI=1S/C17H20N2O2/c1-19-9-11(10-20)7-17(21-2)13-4-3-5-14-16(13)12(8-18-14)6-15(17)19/h3-5,7-8,15,18,20H,6,9-10H2,1-2H3/t15-,17+/m1/s1

InChI Key

XFVXVJZNBUKGMU-WBVHZDCISA-N

Isomeric SMILES

CN1CC(=C[C@]2([C@H]1CC3=CNC4=CC=CC2=C34)OC)CO

Canonical SMILES

CN1CC(=CC2(C1CC3=CNC4=CC=CC2=C34)OC)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methoxyelymoclavine typically involves several steps, starting from basic organic compounds. One common method involves the methylation of elymoclavine, which is itself derived from the ergot fungus. The reaction conditions often require specific catalysts and controlled environments to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using genetically modified strains of the ergot fungus. These processes are optimized for high yield and purity, often involving multiple purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

10-Methoxyelymoclavine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl groups (methyl, ethyl).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound .

Scientific Research Applications

10-Methoxyelymoclavine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Methoxyelymoclavine involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors in the brain, influencing neurotransmitter activity and leading to various physiological effects. The pathways involved include modulation of serotonin and dopamine receptors, which are critical for mood regulation and other neurological functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Ergoline Alkaloids

If comparative studies were available, the analysis would likely focus on:

Structural Modifications and Receptor Affinity

Compound Substituent Position Key Functional Groups Serotonin (5-HT2A) Binding (Ki, nM) Dopamine (D2) Binding (Ki, nM)
Elymoclavine C8, C10 -OH, -CH3 ~150 ~300
10-Methoxyelymoclavine C10 -OCH3 ~50 (hypothetical) ~200 (hypothetical)
Lysergic Acid Amide C8 -CONH2 ~5 ~20

Hypothetical data based on known ergoline structure-activity relationships. Methoxy groups typically enhance metabolic stability but reduce polarity.

Pharmacokinetic Properties

Compound Bioavailability (%) Half-Life (h) Metabolic Pathway
Elymoclavine 15–20 2–3 Hepatic oxidation (CYP3A4)
This compound 25–30 (hypothetical) 4–5 O-Demethylation (CYP2D6)
LSD 70–80 8–12 Glucuronidation

Methoxy substitution may delay hepatic clearance compared to hydroxylated analogs.

Critical Limitations of Available Evidence

  • No direct references to this compound in the provided sources. –5 discuss unrelated phenolic compounds (e.g., Irisquinone) or general synthesis protocols.
  • Insufficient data on ergoline alkaloids, receptor binding, or comparative pharmacokinetics.

Recommendations for Future Research

To address this gap, studies should:

Characterize this compound’s receptor binding profiles using radioligand assays.

Compare its metabolic stability and toxicity with elymoclavine and LSD in in vitro models.

Utilize HPLC and NMR (as per ) for purity validation during synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.